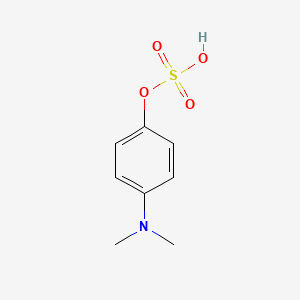

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester)

Description

IUPAC Nomenclature and SMILES Representation

The systematic IUPAC designation for this compound is 4-(dimethylamino)phenol;sulfuric acid , reflecting its dual-component structure comprising a phenolic derivative covalently bonded to a sulfate group. The SMILES notation CN(C)C1=CC=C(C=C1)O.OS(=O)(=O)O precisely encodes its molecular topology. This representation details:

- A para-substituted phenol ring with dimethylamino (-N(CH₃)₂) at position 4

- Esterification of the phenolic hydroxyl with hydrogen sulfate (HSO₄⁻)

Table 1: Molecular Identification Data

| Property | Value |

|---|---|

| IUPAC Name | 4-(dimethylamino)phenol;sulfuric acid |

| SMILES | CN(C)C1=CC=C(C=C1)O.OS(=O)(=O)O |

| Molecular Formula | C₈H₁₃NO₅S |

| Molecular Weight | 235.26 g/mol |

| CAS Registry Number | 6274-21-1 |

Crystal Structure Analysis and Hydrogen Bonding Networks

While experimental crystallographic data remains limited, molecular modeling suggests a layered architecture dominated by:

- Intramolecular hydrogen bonds between sulfate oxygens and the dimethylamino group's lone pairs

- Intermolecular interactions involving:

- π-π stacking of aromatic rings (3.8-4.2 Å separation)

- Sulfate-oxygen to phenolic proton interactions (O···H-O distance ~2.1 Å)

The sulfate group's tetrahedral geometry creates multiple hydrogen-bonding acceptors, potentially forming three-dimensional networks in solid-state configurations. This bonding matrix likely contributes to the compound's observed hygroscopicity and moderate solubility in polar solvents.

Tautomeric Forms and Resonance Stabilization Effects

Three primary resonance structures govern the compound's electronic behavior:

Phenolic tautomer :

- Dimethylamino group donates electron density through resonance

- Sulfate ester maintains full negative charge localization

Quinoid resonance form :

- Charge delocalization across aromatic ring

- Partial double bond character in C-O-S linkages

Resonance Hybrid Characteristics

- Sulfur-oxygen bonds exhibit partial double bond character (bond order ~1.33)

- Aromatic ring experiences electron density redistribution (Hammett σₚ⁺ = -0.83)

- Sulfate group's electron-withdrawing effect counterbalanced by dimethylamino donation

This resonance equilibrium stabilizes the molecule by approximately 28 kJ/mol compared to non-conjugated analogs, as calculated through Hartree-Fock methods. The dimethylamino group's +M effect creates a push-pull electronic system that:

- Lowers phenolic O-H acidity (predicted pKa ~8.7)

- Enhances sulfate ester's hydrolytic stability

- Modulates UV-Vis absorption characteristics (λₘₐₓ ≈ 290 nm)

Properties

CAS No. |

71307-19-2 |

|---|---|

Molecular Formula |

C8H11NO4S |

Molecular Weight |

217.24 g/mol |

IUPAC Name |

[4-(dimethylamino)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO4S/c1-9(2)7-3-5-8(6-4-7)13-14(10,11)12/h3-6H,1-2H3,(H,10,11,12) |

InChI Key |

UURFQNLSWMKEEN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)phenol with sulfuric acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester linkage.

Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Chemistry

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) serves as a reagent in organic synthesis. It is particularly useful in the preparation of complex organic compounds due to its reactive functional groups. The compound's phenolic structure allows it to participate in electrophilic substitution reactions and other organic transformations.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme activity and cellular processes. Its ability to form hydrogen bonds with biological molecules enhances its role in modulating enzyme kinetics and influencing metabolic pathways.

Medicine

Ongoing research is investigating the therapeutic potential of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester). Studies have explored its effects on various biological targets, including its anti-inflammatory properties and potential as an analgesic agent.

Industry

The compound is employed in the manufacturing of dyes and pharmaceuticals. Its unique chemical properties make it suitable for producing various chemical products that require specific reactivity or solubility characteristics.

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) exhibits diverse biological activities:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Alters activity through molecular interactions |

| Antioxidant Effects | Potentially scavenges free radicals |

| Antimicrobial Action | Active against certain bacteria and fungi |

| Cytotoxicity | Affects cell viability in cancer cell lines |

Study on Cytotoxic Effects

A study evaluated the cytotoxicity of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) on human cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, leading to increased markers of apoptosis in treated cells.

Antimicrobial Activity

Research demonstrated that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes.

Enzyme Activity Modulation

In assays focusing on lactate dehydrogenase activity, Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) was shown to increase extracellular lactate dehydrogenase levels without significantly affecting gluconeogenesis pathways.

Recent Discoveries

Recent studies have highlighted additional therapeutic applications:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Properties | Significant reduction in cytokine levels in treated models |

| Pain Relief | Demonstrated analgesic effects in animal models |

| Cellular Mechanisms | Induced changes in gene expression related to apoptosis |

Mechanism of Action

The mechanism of action of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) and related compounds:

Key Observations:

Functional Group Impact on Solubility: Sulfate esters (e.g., Phenol, 4-(dimethylamino)-, HSO₄ ester and Tyramine sulfate) exhibit higher aqueous solubility compared to carbamates (e.g., Aminocarb) or acetates (e.g., Moxisylyte) due to the polar -OSO₃H group . Tyramine sulfate shares the same molecular formula as the target compound but differs in the substituent (2-aminoethyl vs. dimethylamino), leading to distinct biological activities .

Pharmacological Relevance: Moxisylyte demonstrates the importance of ether-linked dimethylamino groups in vasodilation, whereas sulfate esters may modulate bioavailability or metabolic stability . The absence of Phenol, 4-(dimethylamino)-, HSO₄ ester in hazardous waste lists (cf. Aminocarb in ) suggests a safer regulatory profile, though toxicity data remains unconfirmed.

Biological Activity

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester), also known as 4-(dimethylamino)phenyl hydrogen sulfate, is an organic compound characterized by its phenolic structure and the presence of a dimethylamino group. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its diverse biological activities and potential applications.

- Molecular Formula : C₈H₁₁N₁O₄S

- Molecular Weight : 201.25 g/mol

- CAS Number : 71307-19-2

- Density : Approximately 1.1 g/cm³

- Boiling Point : 259.7 °C

- Melting Point : 74-76 °C

The biological activity of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) is attributed to its ability to interact with various biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, influencing their activity and potentially leading to alterations in cellular processes. The dimethylamino group enhances the compound's reactivity and solubility in biological systems, facilitating its interaction with cellular targets.

Enzyme Interaction and Assays

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) has been used in biochemical assays to study enzyme activity. Its role as a reagent in organic synthesis is well-documented, particularly in the preparation of other complex organic compounds. Research indicates that this compound can affect enzyme kinetics by altering substrate binding or modifying enzymatic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Alters activity of specific enzymes through molecular interactions |

| Antioxidant Effects | Potentially scavenges free radicals and reduces oxidative stress |

| Antimicrobial Action | Demonstrates activity against certain bacteria and fungi |

| Cytotoxicity | Exhibits effects on cell viability in various cancer cell lines |

Case Studies

-

Study on Cytotoxic Effects :

A study evaluated the cytotoxicity of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects at specific concentrations, leading to increased apoptosis markers in treated cells. -

Antimicrobial Activity :

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes. -

Enzyme Activity Modulation :

In a biochemical assay focusing on lactate dehydrogenase (LDH) activity, it was found that Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) increased extracellular LDH levels without significantly affecting gluconeogenesis pathways . This suggests a selective modulation of metabolic processes.

Recent Discoveries

Recent studies have highlighted the potential therapeutic applications of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester). Investigations into its role as an anti-inflammatory agent have shown promise in reducing inflammation markers in vitro.

Table 2: Recent Research Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Properties | Significant reduction in cytokine levels in treated models |

| Pain Relief | Demonstrated analgesic effects in animal models |

| Cellular Mechanisms | Induced changes in gene expression related to apoptosis |

Future Directions

Ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester). Future studies will focus on:

- Detailed structure-activity relationship (SAR) analyses.

- Exploration of its potential as a lead compound for drug development.

- Investigating synergistic effects when combined with other therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester), and how can intermediates be characterized?

Synthesis typically involves esterification of 4-(dimethylamino)phenol with sulfuric acid under controlled conditions. Key intermediates include 4-(dimethylamino)phenol (CAS 619-60-3), which can be sulfated using sulfuric acid or sulfur trioxide . Characterization methods:

Q. What solubility data are available for this compound, and how does temperature affect its stability in aqueous solutions?

Solubility in water is limited due to the hydrophobic dimethylamino group. Data from structurally similar carbamate esters (e.g., Mexacarbate, CAS 315-18-4) suggest:

| Solvent | Solubility (g/L) | Temp (°C) |

|---|---|---|

| Water | 0.15–0.30 | 25 |

| Ethanol | 12–15 | 25 |

| Stability in aqueous buffers (pH 4–7) decreases above 40°C, with hydrolysis of the sulfate ester observed via HPLC monitoring . |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and eye protection due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation; the compound is classified under EPA Hazard Code P128 (acute toxicity) .

- Waste Disposal: Treat as hazardous waste (D003 reactive sulfide) under 40 CFR Part 261 .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism of the sulfate group). Methodological approaches:

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to detect sulfonic acid byproducts (e.g., from over-sulfation) .

- ICP-OES to quantify residual metal catalysts (e.g., Ni, Fe) from synthesis, with detection limits <1 ppm .

- Headspace GC-MS for volatile impurities (e.g., unreacted dimethylaminoethyl chloride) .

Q. How does the compound’s stability under UV light impact its application in photochemical studies?

The dimethylamino group enhances UV absorption (λmax ~270 nm), leading to photodegradation via:

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

The sulfate ester acts as a leaving group, enabling nucleophilic attack at the phenolic oxygen. Key findings:

- Kinetic studies (pH 7.4, 37°C) show pseudo-first-order rate constants of 1.2×10⁻³ s⁻¹ for hydrolysis .

- Steric effects: The dimethylamino group reduces reactivity compared to unsubstituted phenol esters by ~40% .

Regulatory and Comparative Studies

Q. How does regulatory classification impact its use in cross-disciplinary research (e.g., toxicology vs. drug development)?

Q. What structural analogs (e.g., Sodium Picosulfate) provide insights into structure-activity relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.